Boc-HyNic-PEG1-mal is a polyethylene glycol-based linker primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features a tert-butoxycarbonyl (Boc) group, a hydrazinonicotinamide (HyNic) moiety, and a maleimide functional group linked through a polyethylene glycol chain. Its design facilitates the selective degradation of target proteins by enabling the formation of stable linkages with biomolecules, making it an essential tool in drug discovery and development.
The compound is commercially available from various suppliers, including MedChemExpress and AxisPharm, which provide high-purity products suitable for research applications. These suppliers often offer custom synthesis services to meet specific research needs.
Boc-HyNic-PEG1-mal is classified as a PROTAC linker within the broader category of bioconjugation reagents. Its unique structure allows it to participate in specific chemical reactions that are pivotal for developing targeted therapies.
The synthesis of Boc-HyNic-PEG1-mal involves several key steps:
The reaction conditions are carefully optimized to ensure high yields and purity. Common techniques for purification include column chromatography and high-performance liquid chromatography (HPLC), which are crucial for obtaining the final product free from impurities.
Boc-HyNic-PEG1-mal features a linear structure comprising:
The molecular formula for Boc-HyNic-PEG1-mal is C₁₅H₁₉N₃O₄S, with a molecular weight of approximately 327.39 g/mol. The compound's structure allows it to form stable linkages with proteins or peptides via thiol-maleimide chemistry.
Boc-HyNic-PEG1-mal undergoes several significant chemical reactions:
These reactions are typically conducted under mild conditions to preserve the integrity of biological molecules. For instance, the thiol-maleimide reaction can occur at room temperature in aqueous buffers, making it suitable for biological applications.
The mechanism of action for Boc-HyNic-PEG1-mal involves its ability to facilitate targeted protein degradation through PROTACs. When conjugated to target proteins, the compound allows for the recruitment of E3 ligases, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This process is mediated by the formation of stable linkages between the target protein and E3 ligase via the maleimide and HyNic groups.
Boc-HyNic-PEG1-mal has numerous scientific applications:
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the ubiquitin-proteasome system (UPS) for targeted protein degradation. Unlike occupancy-driven inhibitors, PROTACs operate via an event-driven mechanism, catalytically inducing the destruction of disease-relevant proteins. These heterobifunctional molecules comprise three critical elements: a target-binding ligand, an E3 ubiquitin ligase recruiter, and a chemically tailored linker. The linker moiety, exemplified by Boc-HyNic-PEG1-mal, serves as a structural and functional bridge that spatially optimizes ternary complex formation between the target protein and E3 ligase. This compound integrates a tert-butoxycarbonyl (Boc)-protected hydrazinonicotinamide (HyNic) group, a short polyethylene glycol (PEG) spacer, and a maleimide (mal) terminus—a design that addresses key challenges in PROTAC development, including solubility, stability, and site-specific conjugation [1] [7].
PROTACs induce protein degradation through a multi-step mechanism:
Table 1: Key E3 Ubiquitin Ligases in PROTAC Design
| E3 Ligase | Natural Substrate | Small-Molecule Ligands | Role in PROTACs |
|---|---|---|---|
| VHL | HIF-1α | VH032, VH298 | Induces hypoxia-related degradation |
| CRBN | IKZF1/3 | Lenalidomide, Pomalidomide | Substrate specificity broadening |
| MDM2 | p53 | Nutlin-3 | Tumor suppressor degradation |
| IAP | Caspases | Bestatin derivatives | Apoptosis regulation |
Data derived from PROTAC clinical candidates and preclinical studies [1] [2] [5].
The structural plasticity of PROTACs allows degradation of "undruggable" targets (e.g., transcription factors) by binding outside catalytic pockets. For example, BRD4 degraders like MZ1 exploit non-catalytic bromodomain interactions, achieving selectivity unattainable with inhibitors [1] [8].
Linker design critically influences PROTAC efficacy by modulating:
PEG-based linkers have emerged as pivotal tools due to their biocompatibility and chemical flexibility:
Table 2: Evolution of PROTAC Linker Architectures
| Linker Type | Examples | Advantages | Limitations |
|---|---|---|---|
| Alkyl Chains | C6-C12 alkanes | High permeability | Low solubility, aggregation |
| PEG Homopolymers | PEG4, PEG8 | Enhanced solubility, reduced immunogenicity | Conformational flexibility may reduce ternary complex stability |
| Heterofunctional PEG | Boc-HyNic-PEG1-mal, Azide-PEG4-NHS | Site-specific conjugation, controlled release | Synthetic complexity |
Data from antibody-oligonucleotide conjugates and PROTAC studies [3] [6] [9].
Boc-HyNic-PEG1-mal addresses two critical challenges in PROTAC development: conjugation specificity and ternary complex stability.
While VHL and CRBN dominate current PROTACs, expanding to other E3 ligases (e.g., RNF114, DCAF16) could overcome resistance mutations. Boc-HyNic-PEG1-mal’s modularity facilitates rapid screening of novel E3 ligands by:
Table 3: E3 Ligase Recruitment Efficiency with Boc-HyNic-PEG1-mal
| E3 Ligase | Ligand Type | Degradation Efficiency (DC₅₀) | Max Degradation (Dₘₐₓ) |
|---|---|---|---|
| VHL | Peptide-based | 5 nM (ERRα degraders) | >95% |
| CRBN | Small molecule | 0.28 nM (ARD-2128) | 98% |
| IAP | Bestatin analog | 50 nM (PROTAC 1) | 85% |
Data derived from PROTAC studies utilizing heterobifunctional linkers [1] [7] [10].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6